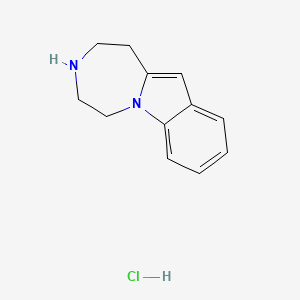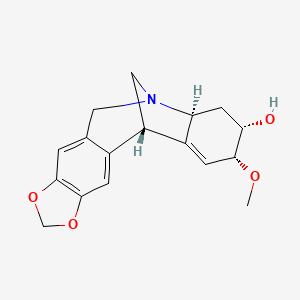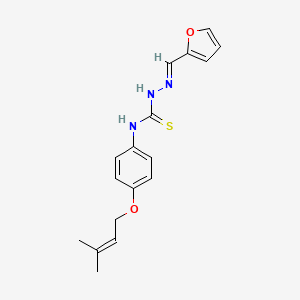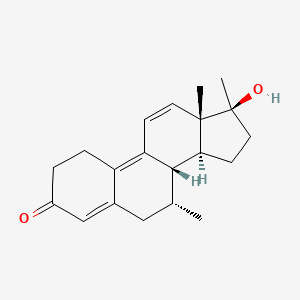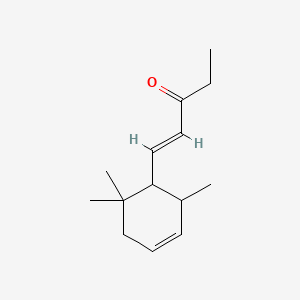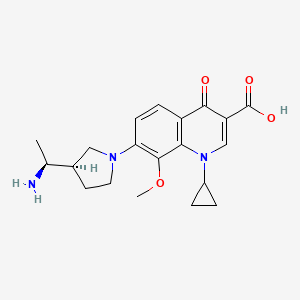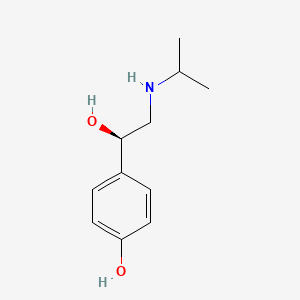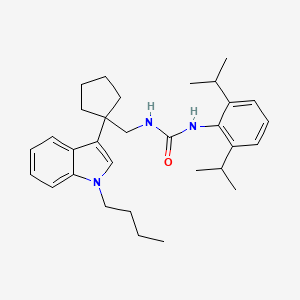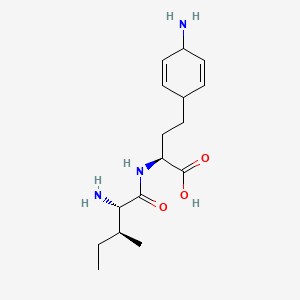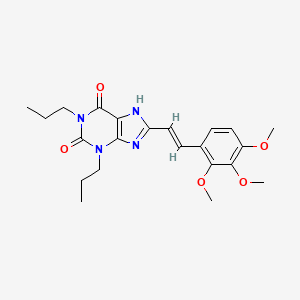![molecular formula C39H54N8O15S2 B12781591 2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid CAS No. 72102-81-9](/img/structure/B12781591.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid involves multiple steps, each requiring specific reaction conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl groups can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones, while reduction of the diazenyl groups yields amines .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the diazenyl groups can interact with cellular proteins, leading to changes in their structure and function. The sulfonic acid groups can also participate in ionic interactions, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid: Similar structure but lacks the bis(2-hydroxyethyl)amino group.
2-[Bis(2-hydroxyethyl)amino]ethanol: Similar structure but lacks the diazenyl and sulfonic acid groups.
Uniqueness
The uniqueness of 2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and reactions .
Propriétés
Numéro CAS |
72102-81-9 |
|---|---|
Formule moléculaire |
C39H54N8O15S2 |
Poids moléculaire |
939.0 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H24N6O9S2.2C6H15NO3/c1-41-25-15-19(32-30-17-3-9-21(10-4-17)43(35,36)37)7-13-23(25)28-27(34)29-24-14-8-20(16-26(24)42-2)33-31-18-5-11-22(12-6-18)44(38,39)40;2*8-4-1-7(2-5-9)3-6-10/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);2*8-10H,1-6H2 |
Clé InChI |
CCYYXPMWOXGANA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)OC.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
